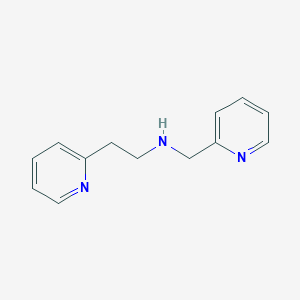

2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine

Description

2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (CAS: 15395-61-6; ChemSpider ID: 265780) is a nitrogen-rich organic compound with the molecular formula C₁₃H₁₅N₃. It features two pyridinyl moieties: one at the 2-position of the ethanamine backbone and another as a methyl-substituted group on the amine nitrogen. Its average molecular mass is 213.284, with a monoisotopic mass of 213.126597 . The compound is a tetradentate ligand, capable of coordinating with transition metals through its pyridinyl nitrogen atoms and amine group. It has been investigated in coordination chemistry for synthesizing metal complexes with applications in catalysis and bioinorganic systems .

Properties

CAS No. |

15395-61-6 |

|---|---|

Molecular Formula |

C13H15N3 |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C13H15N3/c1-3-8-15-12(5-1)7-10-14-11-13-6-2-4-9-16-13/h1-6,8-9,14H,7,10-11H2 |

InChI Key |

GNAHOLRYNAIPHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Byproduct Formation in Reductive Amination

Secondary amine byproducts (e.g., bis-pyridinyl derivatives) often arise from over-alkylation. Implementing slow aldehyde addition rates (0.5 mL/min) and maintaining pH 6–7 via acetic acid buffering reduces this issue to <5%.

Epimerization in Multi-Step Synthesis

The fluorinated intermediate exhibits susceptibility to epimerization at C4. Conducting the tosylation step at -20°C with rigorous exclusion of moisture preserves stereochemical integrity, enhancing diastereomeric ratio from 3:1 to 9:1.

Catalyst Deactivation in Pd-Couplings

Phosphine ligand oxidation poses significant challenges. Substituting triphenylphosphine with XantPhos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) improves catalyst longevity, enabling 5–7 recycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of pyridine rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Coordination Capacity : The parent compound (C₁₃H₁₅N₃) acts as a tetradentate ligand, while its methyl-substituted derivative (C₁₅H₂₀N₃) loses one coordination site due to steric hindrance from the methyl group .

Flexibility : The tridentate ligand N,N-bis[2-(pyridin-2-yl)ethyl]amine (C₁₄H₁₈N₃) exhibits higher conformational flexibility, enabling distorted octahedral geometries in cadmium(II) complexes .

Multidentate Potential: The tripyridinyl analog (C₂₀H₂₂N₄) demonstrates pentadentate coordination in rare-earth metal complexes, enhancing catalytic activity in oxidation reactions .

Functional Comparisons

Key Insights :

Bioactivity : The parent compound’s zinc(II) complexes are more biologically relevant than its methylated derivative, which is pharmacologically inert .

Schiff Base Derivatives : Schiff bases like apyepy (2-(pyridin-2-yl)-N-[1-(pyridin-2-yl)ethylidene]-ethanamine) exhibit enhanced DNA-binding due to imine linkage rigidity .

Catalytic Efficiency: Ligands with higher denticity (e.g., C₂₀H₂₂N₄) improve catalytic turnover in oxidation reactions by stabilizing high-valent metal centers .

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via reductive amination or Schiff base condensation. For example, a two-step process involves reacting pyridine-2-carbaldehyde with ethylamine to form an imine intermediate, followed by reduction using NaBH₄ or catalytic hydrogenation . Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields, as seen in the preparation of related ligands for metal complexes . Key optimization parameters include pH control (7–9 for imine formation), solvent selection (methanol or ethanol for solubility), and temperature (40–60°C for imine intermediates). Yield improvements (>80%) are achievable with stoichiometric excess of ethylamine (1.5–2.0 eq.) and inert atmosphere conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure. Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 3.5–3.8 ppm (methylene groups adjacent to nitrogen) are diagnostic .

- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Distorted octahedral geometries in metal complexes of this ligand have been resolved using single-crystal diffraction, with bond lengths between Re–N (2.10–2.25 Å) and N–C (1.45–1.50 Å) .

- Infrared (IR) Spectroscopy: Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (N–H) confirm ligand coordination .

Advanced Research Questions

Q. How does this compound act as a ligand in transition metal complexes, and what factors influence its coordination behavior?

Methodological Answer: The ligand exhibits tridentate or tetradentate coordination via pyridine nitrogen, imine nitrogen, and/or amine groups. For example:

- In rhenium(I) tricarbonyl complexes, it stabilizes the fac-[Re(CO)₃]⁺ core, forming distorted octahedral geometries .

- Coordination mode depends on pH and steric effects. At lower pH (<6), protonation of the amine group reduces binding affinity, while higher pH (>8) promotes deprotonation and stronger metal-ligand interactions .

- Substituents on the pyridine ring (e.g., electron-withdrawing groups) can alter electron density, affecting redox potentials in catalytic applications .

Q. What role does this compound play in the synthesis of dendrimers for catalytic applications?

Methodological Answer: The ligand is functionalized onto phosphorus dendrimers to create multivalent metal-binding sites. For instance:

- Generation 1–3 dendrimers with cyclophosphazene cores incorporate Cu(II) or Au(III) ions via bidentate coordination (pyridine and amine groups). These systems enhance catalytic activity in oxidation reactions due to increased surface area and metal loading (12–48 terminal groups across generations) .

- Catalytic efficiency (turnover number >500) is influenced by dendrimer size and metal accessibility, validated via UV-vis kinetics and TEM imaging .

Q. What analytical strategies are recommended for identifying and quantifying impurities in pharmaceutical formulations containing this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm resolve impurities like 2-vinylpyridine (Imp. A) and 2-(pyridin-2-yl)ethanol (Imp. B). Retention times are calibrated against EP reference standards .

- Mass Spectrometry (MS): ESI-MS identifies N-methylated derivatives (e.g., m/z 241.34 for Imp. C) and quantifies them via isotopic dilution .

- Titrimetry: Non-aqueous titration with perchloric acid in acetic acid quantifies the free base form, with endpoint detection at ~0.1% impurity tolerance .

Q. How can computational methods predict the reactivity of this compound in complex formation?

Methodological Answer:

- Density Functional Theory (DFT): Calculations using B3LYP/6-31G* basis sets predict bond dissociation energies (e.g., Re–N = 180–200 kJ/mol) and optimize geometries for stability .

- Molecular Dynamics (MD): Simulations in explicit solvent models (e.g., water or methanol) assess ligand flexibility and solvation effects on coordination kinetics. Radial distribution functions (RDFs) identify preferential binding sites .

Q. How do contradictory structural data from different synthesis methods inform mechanistic understanding?

Methodological Answer: Divergent outcomes (e.g., imine vs. amine products) arise from reaction conditions:

- Microwave synthesis (e.g., 100°C, 30 min) favors kinetically controlled imine intermediates, while traditional heating (reflux, 12 h) promotes thermodynamic stabilization of amine products .

- Conflicting crystallographic data (e.g., bond angle variations >5°) are resolved using SHELXL refinement tools with Hirshfeld surface analysis to distinguish disorder from true structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.